

# Application Notes and Protocols for the Synthesis of Fenfluramine

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## Compound of Interest

Compound Name: Fenfluthrin

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This document provides detailed experimental protocols for the synthesis of Fenfluramine, a pharmaceutical compound approved for the treatment of seizures associated with Dravet syndrome.<sup>[1]</sup> The primary synthesis route described herein is a two-step process involving the formation of a key ketone intermediate followed by reductive amination. An alternative electrochemical method is also briefly discussed.

## Synthesis Overview

The most common and scalable synthesis of racemic Fenfluramine, (RS)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine, begins with the commercially available 1-(3-(trifluoromethyl)phenyl)propan-2-one. This ketone is then reacted with ethylamine in a reductive amination process to yield the final product.<sup>[2][3]</sup> This route is amenable to large-scale production and avoids the need for chromatographic purification.<sup>[1][2][3]</sup>

An alternative synthesis involves the electrochemical reaction of 1-(3-trifluoromethyl)phenylpropan-2-one with a large excess of ethylamine, which has been reported to produce Fenfluramine with an 87% yield.<sup>[1]</sup> Other reported, albeit more complex, synthesis pathways include those starting from a tosylate intermediate which is converted to an azide, followed by hydrogenation and subsequent reaction with acetaldehyde and sodium borohydride.<sup>[1]</sup> Another method involves the hydrogenation of an oxime to a primary amine, which is then acetylated and reduced to Fenfluramine using lithium aluminum hydride.<sup>[1]</sup>

For the purposes of these application notes, we will focus on the prevalent and scalable two-step synthesis route.

## Data Presentation

**Table 1: Synthesis of 1-(3-(trifluoromethyl)phenyl)propan-2-one**

Precursor	Reagents	Catalyst	Product	Batch Size
2-(3-(trifluoromethyl)phenyl)acetic acid	Acetic anhydride	-	1-(3-(trifluoromethyl)phenyl)propan-2-one	-
2-(3-(trifluoromethyl)phenyl)acetonitrile	1. Hydrolysis 2. Acetic anhydride	-	1-(3-(trifluoromethyl)phenyl)propan-2-one	-

**Table 2: Synthesis of Fenfluramine and its Hydrochloride Salt**

Precursor	Reagents	Reducing Agent	Product	Batch Size	Yield
1-(3-(trifluoromethyl)phenyl)propan-2-one	Ethylamine	Borohydride reducing agent	Fenfluramine (free base)	4 kg	-
Fenfluramine (crude HCl salt)	tert-Butyl methyl ether (TBME), Ethanol	-	Fenfluramine HCl (purified)	-	-
1-(3-trifluoromethyl)phenylpropan-2-one	Ethylamine (large excess)	Electrochemical (Hg cathode)	Fenfluramine	-	87% <sup>[1]</sup>

Note: Specific yield data for the borohydride reduction route is not detailed in the provided search results, but the process is described as suitable for kilogram-scale production.[2][3]

## Experimental Protocols

### Protocol 1: Synthesis of 1-(3-(trifluoromethyl)phenyl)propan-2-one from 2-(3-(trifluoromethyl)phenyl)acetic acid

- **Reaction Setup:** In a suitable reaction vessel, combine 2-(3-(trifluoromethyl)phenyl)acetic acid with acetic anhydride.[2][3]
- **Reaction Conditions:** The reaction is typically heated to drive the conversion. The specific temperature and reaction time should be optimized and monitored by a suitable analytical method (e.g., TLC, GC-MS).
- **Work-up and Isolation:** Upon completion, the excess acetic anhydride and acetic acid byproduct are removed, typically by distillation. The crude 1-(3-(trifluoromethyl)phenyl)propan-2-one is then purified, for example, by vacuum distillation.

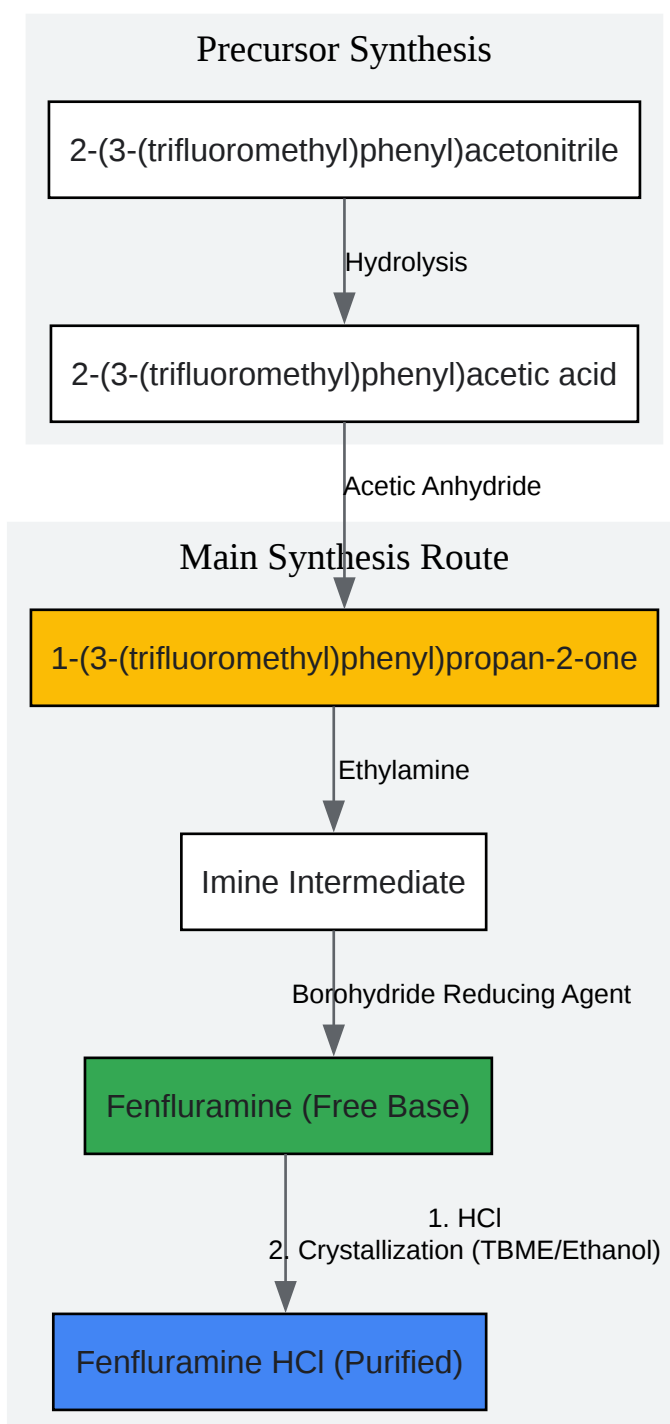
### Protocol 2: Synthesis of Fenfluramine via Reductive Amination

- **Reaction Setup:** Charge a reaction vessel with 1-(3-(trifluoromethyl)phenyl)propan-2-one.
- **Imine Formation:** Add ethylamine to the ketone. The reaction forms an imine intermediate (a Schiff base).[3]
- **Reduction:** Introduce a borohydride reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to the reaction mixture.[2][3] The specific choice of borohydride agent may influence the reaction conditions and work-up procedure.
- **Work-up and Isolation:** After the reduction is complete, the reaction is quenched, and the Fenfluramine free base is extracted into an organic solvent. The solvent is then removed to yield the crude product.

## Protocol 3: Purification of Fenfluramine as the Hydrochloride Salt

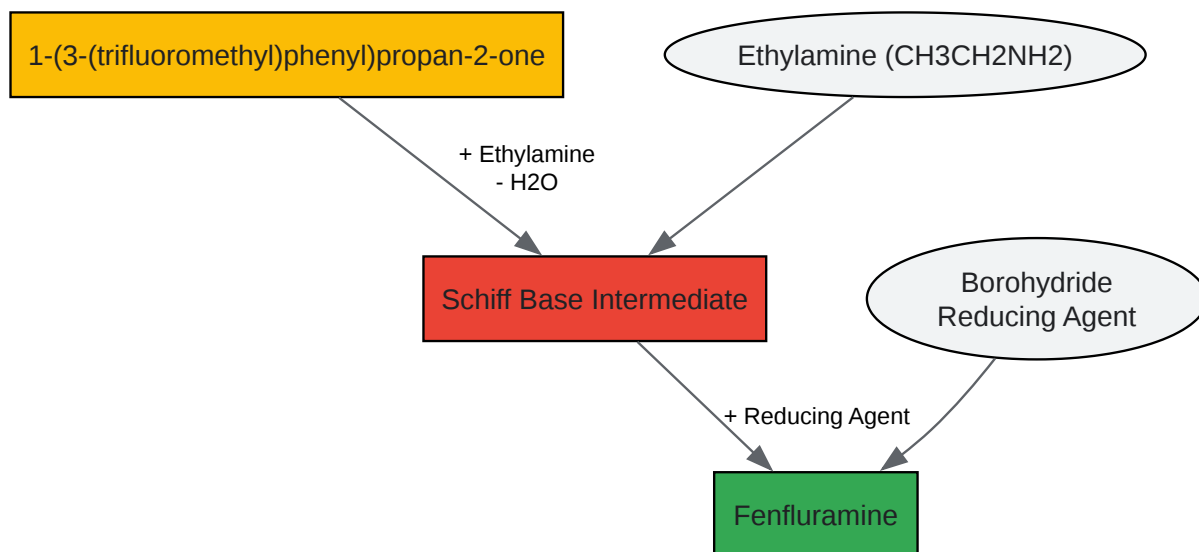
- Salt Formation: Dissolve the crude Fenfluramine free base in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.
- Crystallization: The crude Fenfluramine HCl is then purified by crystallization. A detailed procedure is as follows:
  - Suspend the crude Fenfluramine HCl (1.00 wt, 1.0 eq.) in tert-Butyl methyl ether (TBME) (10.0 vol).[\[3\]](#)
  - Heat the suspension to reflux (50 to 58°C).[\[3\]](#)
  - Add ethanol (5.0 vol) while maintaining the temperature between 50 and 58°C.[\[3\]](#)
  - Stir for 5 to 10 minutes to ensure complete dissolution.[\[3\]](#)
  - Cool the solution to allow for crystallization of the purified Fenfluramine HCl.
  - Collect the crystals by filtration and dry under vacuum.

## Mandatory Visualization



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Caption: Workflow for the synthesis of Fenfluramine HCl.



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Caption: Reductive amination of the ketone intermediate.

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## References

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